magnesium;3-ethyloct-3-en-5-yne;bromide
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Overview
Description
Magnesium;3-ethyloct-3-en-5-yne;bromide is an organomagnesium compound, commonly known as a Grignard reagent. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The molecular formula of this compound is C10H15BrMg, and it is characterized by the presence of a magnesium atom bonded to a bromine atom and an organic moiety containing both an alkene and an alkyne group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;3-ethyloct-3-en-5-yne;bromide can be synthesized through the reaction of 3-ethyloct-3-en-5-yne with magnesium in the presence of anhydrous ether. The reaction typically proceeds as follows:
3-ethyloct-3-en-5-yne+Mg→this compound
The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield of the product. The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) to stabilize the Grignard reagent .
Chemical Reactions Analysis
Types of Reactions
Magnesium;3-ethyloct-3-en-5-yne;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether or THF is typically used.
Temperature: Reactions are often conducted at low temperatures to control the reactivity.
Major Products Formed
Alcohols: Formed from the reaction with aldehydes and ketones.
Hydrocarbons: Result from coupling reactions with organic halides.
Scientific Research Applications
Magnesium;3-ethyloct-3-en-5-yne;bromide is used in various scientific research applications, including:
Organic Synthesis: As a Grignard reagent, it is pivotal in forming carbon-carbon bonds.
Pharmaceuticals: Used in the synthesis of complex drug molecules.
Material Science: Involved in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of magnesium;3-ethyloct-3-en-5-yne;bromide involves the formation of a highly reactive carbanion. This carbanion can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon atom, facilitating these reactions .
Comparison with Similar Compounds
Similar Compounds
- Magnesium;3-butenyl;bromide
- Magnesium;3-pentenyl;bromide
- Magnesium;3-hexenyl;bromide
Uniqueness
Magnesium;3-ethyloct-3-en-5-yne;bromide is unique due to the presence of both an alkene and an alkyne group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one type of unsaturation .
Properties
CAS No. |
651304-15-3 |
---|---|
Molecular Formula |
C10H15BrMg |
Molecular Weight |
239.44 g/mol |
IUPAC Name |
magnesium;3-ethyloct-3-en-5-yne;bromide |
InChI |
InChI=1S/C10H15.BrH.Mg/c1-4-7-8-9-10(5-2)6-3;;/h4-6H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
QBJTUGHFWWILCH-UHFFFAOYSA-M |
Canonical SMILES |
CCC#C[C-]=C(CC)CC.[Mg+2].[Br-] |
Origin of Product |
United States |
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